The compound is synthesized through a series of chemical reactions involving various precursors, including trifluoromethylpyrimidine, piperazine, pyridazine, and morpholine. The synthesis typically requires controlled conditions to ensure the formation of the desired product with high purity and yield.
This compound falls under the category of heterocyclic compounds, specifically those containing nitrogen atoms within their ring structures. It is classified as a piperazine derivative due to the presence of the piperazine moiety, and it also features pyrimidine and pyridazine rings, making it part of a broader class of pharmaceuticals that target various biological pathways.
The synthesis of 4-(6-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}pyridazin-3-yl)morpholine involves several key steps:
The molecular formula of 4-(6-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}pyridazin-3-yl)morpholine is with a molecular weight of approximately 409.4 g/mol. The compound features several key structural components:
Property | Value |
---|---|
Molecular Formula | C18H22F3N7O |
Molecular Weight | 409.4 g/mol |
IUPAC Name | 4-[6-[4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]pyridazin-3-yl]morpholine |
InChI Key | HDZXYPQRFJWPMI-UHFFFAOYSA-N |
Canonical SMILES | CC1=NC(=CC(=N1)N2CCN(CC2)C3=NN=C(C=C3)N4CCOCC4)C(F)(F)F |
The compound can undergo various chemical reactions, including:
Common reagents and conditions for these reactions include:
Reaction Type | Reagents/Conditions |
---|---|
Oxidation | Hydrogen peroxide in acidic medium |
Reduction | Sodium borohydride in methanol |
Substitution | Halogenated solvents with nucleophiles |
The mechanism of action for 4-(6-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}pyridazin-3-yl)morpholine involves its interaction with specific molecular targets such as receptors or enzymes. The binding affinity may be enhanced by the trifluoromethyl group, which can influence the compound's biological activity by modulating enzyme activity or receptor signaling pathways.
The compound exhibits characteristics typical of organic heterocycles, including solubility in organic solvents and stability under standard laboratory conditions.
Relevant chemical properties include:
Property | Value |
---|---|
Solubility | Soluble in organic solvents |
Stability | Stable under standard conditions |
The compound has several potential applications in scientific research:
CAS No.: 1480-19-9
CAS No.: 228113-66-4
CAS No.: 38402-02-7
CAS No.: 3715-10-4
CAS No.: 2226-71-3
CAS No.: 64768-29-2